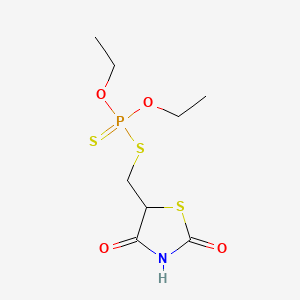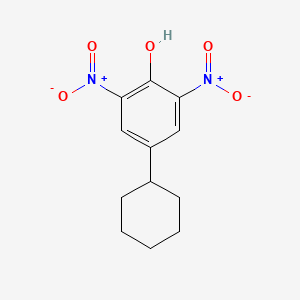
4-Cyclohexyl-2,6-dinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2,6-dinitrophenol is an aromatic nitro compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is known for its yellow crystalline appearance and is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dinitrophenol typically involves the nitration of cyclohexylphenol. The reaction is carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the 2 and 6 positions on the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Formation of cyclohexylquinone derivatives.
Reduction: Production of 4-cyclohexyl-2,6-diaminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative phosphorylation.
Industry: Employed in the production of dyes, pesticides, and other chemical intermediates
Mecanismo De Acción
The primary mechanism of action of 4-Cyclohexyl-2,6-dinitrophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and metabolic rate. The compound targets mitochondrial proteins and enzymes involved in the electron transport chain .
Comparación Con Compuestos Similares
- 2,4-Dinitrophenol
- 2-Cyclohexyl-4,6-dinitrophenol
- 2,4-Dinitro-6-cyclohexylphenol
Comparison: 4-Cyclohexyl-2,6-dinitrophenol is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other dinitrophenols. This uniqueness affects its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propiedades
Número CAS |
4097-58-9 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-cyclohexyl-2,6-dinitrophenol |
InChI |
InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2 |
Clave InChI |
FQTXZQQAXMVGTE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
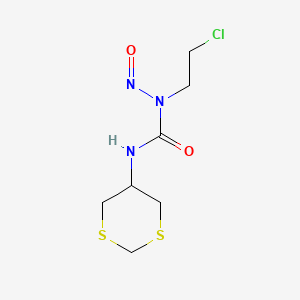
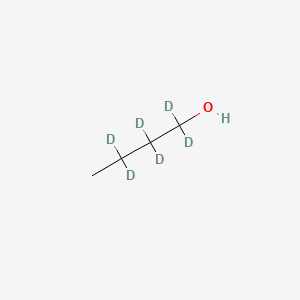
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
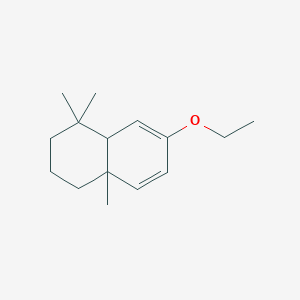
![(2R,4R,5R,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13830645.png)
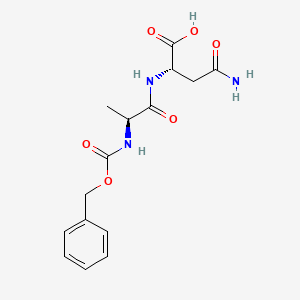

![N-[3-(Chloroacetyl)-5,6,7,8-tetrahydro-2-naphthalenyl]acetamide](/img/structure/B13830654.png)

![[5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate](/img/structure/B13830667.png)
![2,2'-[2,6-Pyridinediylbis(oxy)]diethanamine](/img/structure/B13830669.png)

